2-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide 2-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide
Brand Name: Vulcanchem
CAS No.: 1070959-48-6
VCID: VC11788330
InChI: InChI=1S/C19H19FN2O2/c20-17-6-2-1-5-16(17)19(24)21-15-9-7-14(8-10-15)13-18(23)22-11-3-4-12-22/h1-2,5-10H,3-4,11-13H2,(H,21,24)
SMILES: C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Molecular Formula: C19H19FN2O2
Molecular Weight: 326.4 g/mol

2-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide

CAS No.: 1070959-48-6

Cat. No.: VC11788330

Molecular Formula: C19H19FN2O2

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide - 1070959-48-6

Specification

CAS No. 1070959-48-6
Molecular Formula C19H19FN2O2
Molecular Weight 326.4 g/mol
IUPAC Name 2-fluoro-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide
Standard InChI InChI=1S/C19H19FN2O2/c20-17-6-2-1-5-16(17)19(24)21-15-9-7-14(8-10-15)13-18(23)22-11-3-4-12-22/h1-2,5-10H,3-4,11-13H2,(H,21,24)
Standard InChI Key JMKZMLMFDSHSDE-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Canonical SMILES C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

Introduction

2-Fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide is a synthetic organic compound belonging to the benzamide class. It features a fluorine atom, a pyrrolidine moiety, and a ketone functional group, which are key components that contribute to its potential biological activities and applications in medicinal chemistry .

Key Characteristics:

  • Molecular Formula: C19H19FN2O2

  • Molecular Weight: 326.4 g/mol

  • CAS Number: 1070959-48-6

Synthesis and Chemical Reactions

The synthesis of 2-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide typically involves multiple steps, requiring specific reagents and controlled reaction conditions to optimize yield and purity. Common reagents include those used for oxidation and reduction reactions, such as hydrogen peroxide and lithium aluminum hydride.

Synthesis Steps:

  • Initial Preparation: Formation of the pyrrolidine-derived substituent.

  • Coupling Reaction: Attachment of the pyrrolidine moiety to the benzamide core.

  • Fluorination: Introduction of the fluorine atom to the benzamide ring.

Monitoring Techniques:

  • Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.

  • High Performance Liquid Chromatography (HPLC): Employed for final product purification and analysis.

Biological Activities and Potential Applications

This compound is of interest in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory and anticancer properties. The presence of the fluorine atom enhances lipophilicity, which may improve its biological activity.

Potential Therapeutic Areas:

  • Neurological Disorders: Compounds with similar structures have shown interactions with neurotransmitter systems, suggesting potential analgesic or anxiolytic effects.

  • Oncology: Investigated for anticancer properties due to its structural features.

Structural Similarities and Analogues

Several compounds share structural similarities with 2-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide, including variations in the benzamide core and substituents. These analogues can exhibit different biological properties based on their unique substitution patterns.

Notable Analogues:

Compound NameStructural FeaturesUnique Aspects
N-(4-{2-[1-(2-Oxo-pyrrolidin-1-yl)ethyl]}phenyl)benzamideSimilar amide structureInvestigated for neuroprotective effects
2-Fluoro-N-[4-(pyrimidin-2-yl)piperazin-1-yl]benzamideContains a piperazine ringPotential anti-cancer properties
N-(4-fluorophenyl)-N-[1-(pyrrolidin-4-yl)]propanamideContains a propanamide chainKnown for its analgesic effects

Research Findings and Future Directions

Experimental studies on 2-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide aim to elucidate its mechanism of action and pharmacological profile. These studies involve binding affinity assays and inhibitory constant determinations to understand its interactions with biological targets.

Key Research Questions:

  • Pharmacodynamics: Understanding how the compound modulates biological pathways.

  • Pharmacokinetics: Investigating absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicity and Safety: Assessing potential side effects and safety profiles.

Further research is necessary to fully explore the therapeutic potential of this compound and to develop it into a viable pharmaceutical agent.

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